molecular formula C5H8BrLi B14623371 lithium;2-bromo-1,1-dimethylcyclopropane CAS No. 55264-73-8

lithium;2-bromo-1,1-dimethylcyclopropane

Cat. No.: B14623371
CAS No.: 55264-73-8
M. Wt: 155.0 g/mol
InChI Key: GDYQKPLFZUCPPS-UHFFFAOYSA-N
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Description

Compound Overview: Lithium;2-bromo-1,1-dimethylcyclopropane is a chemical compound with the molecular formula C5H8BrLi and a molecular weight of 154.96 g/mol . Its CAS registry number is 55264-73-8 . As an organolithium reagent, it falls into a class of compounds widely recognized for their high reactivity and utility as intermediates and catalysts in advanced organic synthesis and materials science research. Research Applications and Value: This compound is a specialized building block for synthetic organic chemistry. Researchers value organolithium reagents for their ability to act as strong bases and nucleophiles, facilitating the formation of new carbon-carbon bonds in complex molecule construction . The unique structure, incorporating a cyclopropane ring, may be of particular interest in the synthesis of strained ring systems or natural product analogs. The specific research applications for this compound are highly specialized, and researchers are advised to consult the scientific literature for detailed use cases. Handling and Safety: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use.

Properties

CAS No.

55264-73-8

Molecular Formula

C5H8BrLi

Molecular Weight

155.0 g/mol

IUPAC Name

lithium;2-bromo-1,1-dimethylcyclopropane

InChI

InChI=1S/C5H8Br.Li/c1-5(2)3-4(5)6;/h3H2,1-2H3;/q-1;+1

InChI Key

GDYQKPLFZUCPPS-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1(C[C-]1Br)C

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Lithium;2-bromo-1,1-dimethylcyclopropane presents as a highly reactive organometallic species that is rarely isolated but rather generated in situ for immediate use in synthetic transformations.

Basic Properties

Property Value/Description
Chemical Formula C₅H₈BrLi
Molecular Weight 154.96200
Exact Mass 153.99700
LogP 2.34320
Physical State Solution in organic solvents (not isolated)
Stability Thermally unstable, typically handled at temperatures below -50°C
Reactivity Highly reactive toward electrophiles, moisture, and oxygen

Table 1: Physical and chemical properties of this compound

Preparation of Precursor: 2-Bromo-1,1-Dimethylcyclopropane

Before discussing the preparation of the lithium derivative, it is essential to address the synthesis of the precursor 2-bromo-1,1-dimethylcyclopropane, which serves as the starting material for halogen-lithium exchange reactions.

Cyclopropanation of 2-Methylpropene

One of the most common approaches involves the cyclopropanation of 2-methylpropene (isobutylene) using dibromocarbene, generated from bromoform under phase-transfer conditions:

(CH3)2C=CH2 + CHBr3 + NaOH → (CH3)2C-CHBr + NaBr + H2O
                               |___|

This reaction is typically performed in dichloromethane using tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds through the addition of dibromocarbene to the alkene, followed by reduction of the geminal dibromide to produce the monobromocyclopropane.

From 2,2-Dibromopropane

An alternative approach involves the reaction of 2,2-dibromopropane with a methylene transfer reagent:

(CH3)2CBr2 + CH2N2 → (CH3)2C-CHBr + N2
                     |___|

The reaction can also be performed using other methylene transfer reagents such as the Simmons-Smith reagent (CH2I2/Zn-Cu).

Preparation of this compound

The preparation of this compound is primarily achieved through halogen-lithium exchange reactions on the corresponding bromocyclopropane. This section details various methodologies that have been developed for this transformation.

Halogen-Lithium Exchange Using n-Butyllithium

The most common method for generating this compound involves the treatment of 2-bromo-1,1-dimethylcyclopropane with n-butyllithium at low temperatures:

(CH3)2C-CHBr + n-BuLi → (CH3)2C-CHLi + n-BuBr
      |___|                  |___|
General Procedure:
  • A solution of 2-bromo-1,1-dimethylcyclopropane (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran is cooled to -78°C under an inert atmosphere (argon or nitrogen).
  • n-Butyllithium (1.0-1.1 equiv, typically 1.6 M in hexanes) is added dropwise while maintaining the temperature below -70°C.
  • The reaction mixture is stirred at -78°C for 30-60 minutes to complete the halogen-lithium exchange.
  • The resulting solution of this compound is used immediately in subsequent reactions with electrophiles.

This procedure typically provides high conversion (>90%) as determined by quenching aliquots with deuterated methanol and analyzing the resultant deuterated product by NMR spectroscopy.

Exchange Using tert-Butyllithium

For cases where higher reactivity is required, tert-butyllithium can be employed:

(CH3)2C-CHBr + 2 t-BuLi → (CH3)2C-CHLi + t-BuBr + t-BuH
      |___|                    |___|
General Procedure:
  • A solution of 2-bromo-1,1-dimethylcyclopropane (1.0 equiv) in anhydrous diethyl ether is cooled to -100°C using a liquid nitrogen/toluene bath.
  • tert-Butyllithium (2.0 equiv, typically 1.7 M in pentane) is added dropwise while maintaining the temperature below -90°C.
  • The reaction mixture is stirred at -100°C for 15-30 minutes.
  • The resulting solution is used immediately in subsequent transformations.

The use of tert-butyllithium generally provides more rapid halogen-lithium exchange compared to n-butyllithium, but requires more stringent temperature control to prevent decomposition of the lithiated species.

Low-Temperature Generation Using Lithium Diisopropylamide

An alternative approach involves the direct metallation of 1,1-dimethylcyclopropane using lithium diisopropylamide (LDA) in the presence of a bromine source:

(CH3)2C-CH2 + LDA + Br2 → (CH3)2C-CHLi + HBr + (i-Pr)2NH
      |___|                    |___|
      Br

Reaction Conditions and Optimization

The generation and handling of this compound require careful attention to reaction conditions due to its high reactivity and thermal instability.

Solvent Effects

Solvent Temperature Range Comments
Diethyl Ether -100°C to -70°C Forms weaker complexes with organolithium, often preferred for subsequent reactions with less reactive electrophiles
Tetrahydrofuran -78°C to -50°C Forms stronger complexes with organolithium, can stabilize the lithiated species but may reduce reactivity
Pentane/Ether Mixtures -100°C to -78°C Used for reactions requiring high reactivity with minimal complexation

Table 2: Solvent effects on the stability and reactivity of this compound

Additives and Modifications

The addition of certain additives can significantly affect the stability and reactivity of this compound:

Additive Effect Typical Amounts
TMEDA (N,N,N',N'-tetramethylethylenediamine) Enhances reactivity by breaking up lithium aggregates 1.0-1.5 equiv
LiBr Stabilizes the lithiated species through coordination 0.5-1.0 equiv
CuI Promotes transmetallation to form organocopper species with different reactivity 0.5-1.0 equiv

Table 3: Common additives used in the preparation and reactions of this compound

Reactions of this compound

Although this review focuses on preparation methods, it is worth briefly discussing the synthetic utility of this compound to provide context for its preparation.

Cyclopropanation Reactions

One of the most important applications of this compound is in the stereoselective cyclopropanation of alkenes:

(CH3)2C-CHLi + R-CH=CH-R' → (CH3)2C-CH-CH-CH-R'
      |___|         Br             |___| |
                                         R

This reaction proceeds through a carbenoid mechanism and often exhibits high levels of stereoselectivity, especially with allylic alcohols where coordination to the lithium can direct the approach of the carbenoid.

Electrophilic Trapping

This compound can react with various electrophiles to introduce functional groups at the lithiated carbon:

Electrophile Product Typical Yield (%)
D2O 2-Deuterio-1,1-dimethylcyclopropane 85-95
CO2 1,1-Dimethylcyclopropane-2-carboxylic acid 70-85
Aldehydes 1,1-Dimethyl-2-(hydroxyalkyl)cyclopropanes 65-80
Alkyl halides 1,1-Dimethyl-2-alkylcyclopropanes 60-75
Trimethylsilyl chloride 1,1-Dimethyl-2-(trimethylsilyl)cyclopropane 75-90

Table 4: Common electrophilic trapping reactions of this compound

Chemical Reactions Analysis

Types of Reactions

Lithium;2-bromo-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be substituted with other electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon or carbon-heteroatom bonds.

    Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes or alkynes, to form more complex structures.

    Reduction Reactions: this compound can be reduced to form the corresponding hydrocarbon or other reduced products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons. Typical reaction conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alkyl halides can yield substituted cyclopropanes, while reactions with carbonyl compounds can produce alcohols or ketones.

Scientific Research Applications

Lithium;2-bromo-1,1-dimethylcyclopropane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;2-bromo-1,1-dimethylcyclopropane involves the reactivity of the organolithium moiety. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is influenced by the steric and electronic properties of the cyclopropane ring and its substituents.

Comparison with Similar Compounds

Brominated Alicyclic vs. Aromatic Compounds

A key distinction arises when comparing 2-bromo-1,1-dimethylcyclopropane to brominated aromatic analogs like 2-bromo-1,3-dimethylbenzene (CAS 576-22-7) and 2-fluoro-1,3-dimethylbenzene (CAS 443-88-9). These benzene derivatives exhibit distinct solubility profiles and pharmacological activities due to their aromaticity and substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (mmol/L) Biological Activity
2-Bromo-1,1-dimethylcyclopropane C₅H₉Br 149.03 Not reported Unknown
2-Bromo-1,3-dimethylbenzene C₈H₉Br 185.06 0.10 Low-affinity GABAA receptor modulation
2-Fluoro-1,3-dimethylbenzene C₈H₉F 124.15 0.46 GABAA receptor potentiation

Key Findings :

  • Solubility Cutoff Effect: Substituted benzenes exhibit a sharp transition in GABAA receptor activity at water solubility values between 0.10–0.46 mmol/L, corresponding to brominated and fluorinated analogs, respectively . The cyclopropane derivative’s solubility remains unstudied, but its non-aromatic structure likely reduces solubility compared to planar aromatic systems.
  • Molecular Volume : The cyclopropane’s smaller size (C₅ vs. C₈ in benzenes) and ring strain may enhance reactivity in ring-opening reactions, unlike the stable aromatic analogs.

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